4-(2-(thiophen-3-yl)-9H-purin-6-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(Thiophen-3-yl)-9H-purin-6-yl)morpholine is a heterocyclic compound that combines a thiophene ring, a purine ring, and a morpholine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the thiophene ring imparts unique electronic properties, while the purine ring is a common scaffold in many biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(thiophen-3-yl)-9H-purin-6-yl)morpholine can be achieved through a multi-step process involving the formation of the thiophene ring, the purine ring, and the morpholine ring. One common method involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Purine Ring: The purine ring can be synthesized through the cyclization of appropriate precursors, such as aminoimidazole and formamide derivatives.
Formation of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions involving appropriate halogenated precursors and morpholine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-(Thiophen-3-yl)-9H-purin-6-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The purine ring can be reduced to form dihydropurine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the purine ring can yield dihydropurine derivatives .
Wissenschaftliche Forschungsanwendungen
4-(2-(Thiophen-3-yl)-9H-purin-6-yl)morpholine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-(2-(thiophen-3-yl)-9H-purin-6-yl)morpholine involves its interaction with specific molecular targets and pathways. The purine ring can interact with enzymes and receptors involved in nucleotide metabolism, while the thiophene ring can modulate electronic properties and interactions with biological macromolecules . The morpholine ring can enhance the compound’s solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene Derivatives: Compounds such as thiophene sulfoxides and sulfones share the thiophene ring structure and exhibit similar electronic properties.
Purine Derivatives: Compounds such as adenine and guanine share the purine ring structure and are involved in nucleotide metabolism.
Morpholine Derivatives: Compounds such as morpholine-4-carboxylic acid share the morpholine ring structure and exhibit similar solubility and bioavailability properties.
Uniqueness
4-(2-(Thiophen-3-yl)-9H-purin-6-yl)morpholine is unique due to the combination of the thiophene, purine, and morpholine rings in a single molecule. This unique structure imparts a combination of electronic, biological, and solubility properties that are not found in other compounds .
Eigenschaften
Molekularformel |
C13H13N5OS |
---|---|
Molekulargewicht |
287.34 g/mol |
IUPAC-Name |
4-(2-thiophen-3-yl-7H-purin-6-yl)morpholine |
InChI |
InChI=1S/C13H13N5OS/c1-6-20-7-9(1)11-16-12-10(14-8-15-12)13(17-11)18-2-4-19-5-3-18/h1,6-8H,2-5H2,(H,14,15,16,17) |
InChI-Schlüssel |
SQTGJTBXJLFTBF-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=NC(=NC3=C2NC=N3)C4=CSC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.